8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4FN3 |
|---|---|
Molecular Weight |
137.11 g/mol |
IUPAC Name |
8-fluoro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H4FN3/c7-5-2-1-3-10-6(5)8-4-9-10/h1-4H |
InChI Key |
KAGBXLALZNNNME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 8 Fluoro 1 2 3 Triazolo 1,5 a Pyridine
Historical and Current Approaches tobeilstein-journals.orgresearchgate.netnumberanalytics.comTriazolo[1,5-a]pyridine Synthesis
The construction of the beilstein-journals.orgresearchgate.netnumberanalytics.comtriazolo[1,5-a]pyridine core has been approached through various synthetic strategies, each with its own advantages and limitations. These methods can be broadly categorized into the formation of the triazole ring onto a pre-existing pyridine (B92270) scaffold or the construction of the pyridine ring onto a triazole precursor.
Cyclization Reactions inbeilstein-journals.orgresearchgate.netnumberanalytics.comTriazolo[1,5-a]pyridine Ring Formation
Cyclization reactions represent a fundamental and widely employed strategy for the synthesis of the beilstein-journals.orgresearchgate.netnumberanalytics.comtriazolo[1,5-a]pyridine ring system. A common approach involves the use of 2-aminopyridine (B139424) derivatives as starting materials. For instance, beilstein-journals.orgresearchgate.netnumberanalytics.comtriazolo[1,5-a]pyridines can be prepared in good yields from 2-aminopyridines through the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride. organic-chemistry.org
Another notable cyclization method involves the reaction of 2-hydrazinopyridines with various reagents. For example, an efficient and convenient synthesis of beilstein-journals.orgresearchgate.netnumberanalytics.comtriazolo[4,3-a]pyridines, which can sometimes rearrange to the [1,5-a] isomer, involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration. organic-chemistry.org More recently, an electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates has been developed, providing a wide range of 3-amino- beilstein-journals.orgresearchgate.netnumberanalytics.com-triazolo[1,5-a]pyridines under simple conditions without the need for transition metals or external oxidants. organic-chemistry.org
A catalyst-free and environmentally friendly method for synthesizing beilstein-journals.orgresearchgate.netnumberanalytics.comtriazolo[1,5-a]pyridines under microwave conditions has also been established. This tandem reaction utilizes enaminonitriles and benzohydrazides, proceeding through a transamidation, nucleophilic addition, and subsequent condensation mechanism. mdpi.com
Oxidative Coupling Reactions forbeilstein-journals.orgresearchgate.netnumberanalytics.comTriazolo[1,5-a]pyridine Synthesis
Oxidative coupling reactions provide a direct and efficient means of forming the crucial N-N bond in the triazole ring of the beilstein-journals.orgresearchgate.netnumberanalytics.comtriazolo[1,5-a]pyridine system. These methods often start from N-pyridinyl amidines or related precursors.
A prominent example is the PIFA (phenyliodine bis(trifluoroacetate))-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides. organic-chemistry.orgresearchgate.net This metal-free oxidative N-N bond formation occurs in short reaction times and produces high yields of the desired products. organic-chemistry.org Similarly, an I2/KI-mediated oxidative N-N bond formation offers an environmentally benign route to various beilstein-journals.orgresearchgate.netnumberanalytics.comtriazolo[1,5-a]pyridines from readily available N-aryl amidines. organic-chemistry.org Chloramine-T has also been employed as an efficient promoter for the direct metal-free oxidative N-N bond formation from N-arylamidines. organic-chemistry.org
Copper-catalyzed oxidative coupling reactions have also been developed. A notable method involves a copper-catalyzed reaction under an atmosphere of air, which allows for the synthesis of beilstein-journals.orgresearchgate.netnumberanalytics.comtriazole derivatives through sequential N-C and N-N bond-forming oxidative coupling. organic-chemistry.org This method is advantageous due to the ready availability and low cost of the starting materials and catalyst. organic-chemistry.org
| Starting Material | Oxidant/Catalyst | Key Features |
| N-(pyridin-2-yl)benzimidamides | PIFA | Metal-free, short reaction times, high yields organic-chemistry.orgresearchgate.net |
| N-aryl amidines | I2/KI | Environmentally benign, scalable organic-chemistry.org |
| N-arylamidines | Chloramine-T | Metal-free, mild conditions, short reaction times organic-chemistry.org |
| 2-Aminopyridine and nitriles | CuBr | Consecutive addition-oxidative cyclization mdpi.com |
Tandem SNAr/Boulton-Katritzky Rearrangements Utilizing Fluoropyridines
A powerful and straightforward method for the synthesis of functionalized beilstein-journals.orgresearchgate.netnumberanalytics.comtriazolo[1,5-a]pyridines involves a base-promoted tandem nucleophilic aromatic substitution (SNAr) and Boulton-Katritzky rearrangement. organic-chemistry.orgnih.gov This approach utilizes readily available 2-fluoropyridines and 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles. organic-chemistry.orgnih.gov
The reaction proceeds under transition-metal and oxidant-free conditions. organic-chemistry.org The process is initiated by the SNAr of the 2-fluoropyridine (B1216828) with the amine functionality of the oxadiazole or isoxazole. The subsequent Boulton-Katritzky rearrangement leads to the formation of the fused beilstein-journals.orgresearchgate.netnumberanalytics.comtriazolo[1,5-a]pyridine ring system. This methodology exhibits a broad substrate scope, allowing for the synthesis of a variety of functionalized derivatives. organic-chemistry.org A palladium-catalyzed version of this tandem reaction has also been developed, employing 2-pyridyl trifluoromethanesulfonate (B1224126) as the electrophile. rsc.org
| Fluoropyridine Derivative | Heterocyclic Amine | Base | Solvent | Temperature (°C) |
| 2-Fluoropyridine | 5-Phenyl-1,2,4-oxadiazol-3-amine | tBuOLi | DMSO | 150 |
| 2-Fluoropyridine | 3-Amino-5-phenylisoxazole | tBuOLi | DMSO | 100 |
1,3-Dipolar Cycloaddition Reactions and Regioselectivity in Triazolopyridine Formation
The 1,3-dipolar cycloaddition is a powerful tool for the construction of five-membered heterocyclic rings, including triazoles. mdpi.com In the context of triazolopyridine synthesis, this reaction typically involves the cycloaddition of a 1,3-dipole, such as an azide (B81097) or a nitrile imine, with a suitable dipolarophile, which can be an alkyne or an alkene embedded within a pyridine precursor.
One approach involves the reaction of pyridynes with organic azides. For instance, 3,4-pyridynes and 2,3-pyridynes can react with various organic azides to afford the corresponding beilstein-journals.orgresearchgate.netlp.edu.uatriazolo[4,5-c]pyridines and beilstein-journals.orgresearchgate.netlp.edu.uatriazolo[4,5-b]pyridines, respectively. researchgate.net The regioselectivity of this cycloaddition can be influenced by substituents on the pyridine ring. researchgate.net
Another strategy employs azinium-N-imines as the 1,3-dipole, which can undergo a [3+2] cycloaddition with nitriles. A mechanochemical copper-catalyzed reaction between azinium-N-imines and nitriles under solventless grinding conditions has been developed for the synthesis of beilstein-journals.orgresearchgate.netnumberanalytics.comtriazolo[1,5-a]pyridines. researchgate.net
The regioselectivity of 1,3-dipolar cycloadditions is a critical aspect and is often governed by both electronic and steric factors of the dipole and dipolarophile. Frontier Molecular Orbital (FMO) theory is a valuable tool for predicting the regiochemical outcome. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the combination of orbitals that results in the largest overlap and the smallest energy gap.
Targeted Fluorination Strategies for thebeilstein-journals.orgresearchgate.netnumberanalytics.comTriazolo[1,5-a]pyridine Core
The introduction of fluorine atoms into heterocyclic scaffolds can significantly modulate their physicochemical and biological properties. While the use of fluorinated building blocks, such as fluoropyridines, is a common strategy, direct fluorination of the pre-formed beilstein-journals.orgresearchgate.netnumberanalytics.comtriazolo[1,5-a]pyridine ring system presents an alternative and potentially more convergent approach.
Direct Fluorination Methods of thebeilstein-journals.orgresearchgate.netnumberanalytics.comTriazolo[1,5-a]pyridine System
Direct C-H fluorination of heteroaromatic compounds has emerged as a powerful tool in modern synthetic chemistry. This approach avoids the need for pre-functionalized substrates and allows for late-stage introduction of fluorine. The most common methods for direct fluorination involve the use of electrophilic fluorinating agents. numberanalytics.com
Electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are widely used for the fluorination of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comchim.it The mechanism of electrophilic fluorination is thought to proceed via an initial attack of the electron-rich heterocycle on the electrophilic fluorine atom of the reagent.
While the direct fluorination of N-heterocycles is a well-established field, specific examples of the direct fluorination of the beilstein-journals.orgresearchgate.netnumberanalytics.comtriazolo[1,5-a]pyridine core to produce 8-fluoro- beilstein-journals.orgresearchgate.netnumberanalytics.comtriazolo[1,5-a]pyridine are not extensively documented in the reviewed literature. However, based on the general principles of electrophilic aromatic substitution on N-heterocycles, it is plausible that such a transformation could be achieved. The regioselectivity of the fluorination would be dictated by the electronic properties of the beilstein-journals.orgresearchgate.netnumberanalytics.comtriazolo[1,5-a]pyridine ring system, with the position of fluorination being influenced by the electron density of the various carbon atoms in the pyridine ring. The development of such a direct fluorination protocol would be a valuable addition to the synthetic chemist's toolbox for accessing novel fluorinated triazolopyridines.
| Electrophilic Fluorinating Agent | Abbreviation | Key Characteristics |
| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, easy to handle, commercially available numberanalytics.comchim.it |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, effective for a wide range of substrates numberanalytics.comchim.it |
Synthesis via Fluorinated Pyridine and Triazole Precursors
The synthesis of the nih.govorgchemres.orgresearchgate.nettriazolo[1,5-a]pyridine core, including fluorinated variants, can be effectively achieved by constructing the triazole ring from a functionalized pyridine precursor. A notable method involves a base-promoted tandem reaction between 2-fluoropyridines and 1,2,4-oxadiazol-3-amines. organic-chemistry.org This process proceeds through a sequential SNAr (Nucleophilic Aromatic Substitution) and Boulton-Katritzky rearrangement. organic-chemistry.org
The reaction mechanism initiates with the nucleophilic attack of the exocyclic amino group of the 1,2,4-oxadiazol-3-amine (B1644292) onto the electron-deficient carbon of the 2-fluoropyridine, displacing the fluoride (B91410) ion. The resulting intermediate then undergoes the Boulton-Katritzky rearrangement, a thermal or base-catalyzed isomerization characteristic of certain heterocyclic systems, to form the fused nih.govorgchemres.orgresearchgate.nettriazolo[1,5-a]pyridine ring system. organic-chemistry.org This approach allows for the direct incorporation of the fluorine atom at the 8-position when a correspondingly substituted 2-fluoropyridine is used as the starting material.
Ultrasonic Radiation-Assisted Synthesis of Fluorinated Triazolopyridines
Ultrasonic irradiation has emerged as a powerful green technique for accelerating organic reactions. bohrium.com In the synthesis of related heterocyclic systems like 1,2,4-triazolo[1,5-a]pyrimidines, ultrasound has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.govresearchgate.net The products can be synthesized via the cyclocondensation reaction of precursors like β-enaminones with 5-amino-1,2,4-triazole in acetic acid. nih.govresearchgate.net
This methodology leverages the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures, thereby enhancing reaction rates. bohrium.com Key advantages of this technique include mild reaction conditions, high regioselectivity, and excellent yields, often achieved in minutes rather than hours. nih.govresearchgate.net While a specific protocol for 8-Fluoro- nih.govorgchemres.orgresearchgate.nettriazolo[1,5-a]pyridine is not detailed in the provided sources, the successful application of ultrasound to analogous structures strongly suggests its feasibility and potential benefits for this target compound. nih.govbohrium.com
Table 1: Comparison of Ultrasonic vs. Conventional Heating for Synthesis of a Model Triazolo-Fused Heterocycle Data based on the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives, illustrating the general advantages of ultrasonic irradiation.
| Parameter | Ultrasonic Irradiation | Conventional Heating (Oil Bath) | Reference |
|---|---|---|---|
| Reaction Time | 5–17 minutes | 16 hours | nih.gov, researchgate.net |
| Yield | 65–96% | 73–96% | researchgate.net |
| Conditions | 99°C, Acetic Acid | Reflux, Acetic Acid | nih.gov, researchgate.net |
| Advantages | Rapid, Mild Conditions, Energy Efficient | Established Method | nih.gov, bohrium.com |
Advanced Synthetic Techniques and Optimization
Microwave-Mediated, Catalyst-Free Synthetic Routes
A highly efficient and modern approach for the synthesis of the 1,2,4-triazolo[1,5-a]pyridine scaffold has been developed using microwave irradiation. mdpi.com This method facilitates a tandem reaction between enaminonitriles and benzohydrazides to produce the desired heterocyclic system. nih.govbohrium.com The process is notable for being entirely catalyst-free and additive-free, which simplifies purification and reduces chemical waste. mdpi.com
The proposed reaction pathway begins with a transamidation between the enaminonitrile and the benzohydrazide, followed by an intramolecular nucleophilic attack of a nitrogen atom onto the nitrile group. mdpi.com A subsequent condensation and elimination of a water molecule yields the final 1,2,4-triazolo[1,5-a]pyridine product. mdpi.com This microwave-assisted protocol demonstrates a broad substrate scope and good tolerance for various functional groups, consistently producing the target compounds in good to excellent yields within a short reaction time. bohrium.com
Eco-Friendly and Additive-Free Methodologies
The microwave-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines represents a significant advancement in green chemistry. mdpi.com By obviating the need for catalysts or additives, the methodology reduces the environmental burden associated with metal catalysts and other reagents. mdpi.com Microwave heating is known for its efficiency, leading to a significant reduction in reaction times and, consequently, lower energy consumption compared to conventional thermal methods. researchgate.net The minimal use of solvents further enhances the eco-friendly nature of this process, aligning with the principles of sustainable chemical synthesis. mdpi.com
Scalability Considerations in 8-Fluoro-nih.govorgchemres.orgresearchgate.nettriazolo[1,5-a]pyridine Synthesis
The practical utility of a synthetic method is often determined by its scalability. The microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines has been shown to be viable for larger-scale production. nih.govbohrium.com Research has demonstrated that the reaction can be successfully scaled up from milligram to gram quantities without a significant loss in yield, highlighting the robustness and synthetic utility of the protocol. mdpi.comresearchgate.net This scalability is crucial for applications where larger amounts of the compound are required, such as in pharmaceutical development or materials science.
Derivatization and Functionalization of 8-Fluoro-nih.govorgchemres.orgresearchgate.nettriazolo[1,5-a]pyridine
Once the 8-Fluoro- nih.govorgchemres.orgresearchgate.nettriazolo[1,5-a]pyridine core is synthesized, it can serve as a versatile platform for further chemical modification to generate novel derivatives. The process, known as late-stage functionalization, is critical for creating analogues with tailored properties. nih.govbohrium.com The microwave-assisted synthesis protocol has been shown to be compatible with this concept. For instance, derivatives of the synthesized triazolopyridine can be subjected to further reactions to introduce new functional groups, demonstrating the utility of the core structure as a building block in medicinal chemistry. mdpi.comresearchgate.net The presence of the pyridine and triazole rings offers multiple sites for potential electrophilic or nucleophilic substitution, allowing for a wide range of structural diversification.
Introduction of Substituents at Key Positions for Structure-Activity Exploration
A key strategy for SAR exploration involves the synthesis of precursor molecules that can be readily modified. The introduction of a halogen atom, such as bromine, onto the core scaffold provides a versatile chemical handle for subsequent cross-coupling reactions. Specifically, the synthesis of 6-bromo-8-fluoro- organic-chemistry.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridine serves as a critical step, enabling the introduction of various functionalities at the C6-position of the pyridine ring.
While the precise conditions for the synthesis of 6-bromo-8-fluoro- organic-chemistry.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridine are not extensively detailed in publicly available literature, analogous bromination reactions on similar heterocyclic systems suggest a plausible route. For instance, the bromination of related nitrogen-containing heterocycles has been effectively achieved using N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent. google.com This method offers a regioselective and high-yielding approach to installing the bromo substituent. google.com The resulting 6-bromo derivative is a pivotal intermediate for generating a library of compounds for biological screening.
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 6-Bromo-8-fluoro- organic-chemistry.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridine | C1=C(C2=NC=NN2C=C1Br)F | 1592865-93-4 | C₆H₃BrFN₃ | 216.01 |
Selective Functional Group Transformations on the Core Scaffold
The presence of a bromo substituent on the 8-fluoro- organic-chemistry.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridine scaffold opens up a wide array of possibilities for selective functional group transformations, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis and medicinal chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: This reaction is widely employed to introduce aryl and heteroaryl moieties. By reacting the 6-bromo-8-fluoro- organic-chemistry.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridine intermediate with various boronic acids or their esters in the presence of a palladium catalyst and a base, a diverse range of 6-aryl or 6-heteroaryl derivatives can be synthesized. nih.govsemanticscholar.org This allows for the systematic exploration of the steric and electronic effects of different aromatic substituents on biological activity.
Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira coupling is the method of choice. This reaction involves the coupling of the 6-bromo intermediate with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov The resulting 6-alkynyl derivatives can serve as final products or as intermediates for further transformations.
These cross-coupling strategies enable the late-stage functionalization of the core scaffold, providing access to a broad chemical space for detailed structure-activity relationship studies. The choice of catalyst, ligands, base, and solvent is critical for optimizing reaction yields and minimizing side products.
| Reaction Type | Reactant on Core Scaffold | Coupling Partner | Key Reagents | Product Functional Group | Reference Example Principle |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Bromo Group (e.g., at C6) | Aryl/Heteroaryl Boronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl/Heteroaryl | nih.govsemanticscholar.org |
| Sonogashira Coupling | Bromo Group (e.g., at C6) | Terminal Alkyne | Pd Catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Alkynyl | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 8-Fluoro- mdpi.comrsc.orgbldpharm.comtriazolo[1,5-a]pyridine, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR, complemented by 2D techniques, is essential for unambiguous assignment.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of 8-Fluoro- mdpi.comrsc.orgbldpharm.comtriazolo[1,5-a]pyridine is expected to display four distinct signals corresponding to the protons on the triazolopyridine core. The introduction of the fluorine atom at the C8 position significantly influences the chemical shifts and coupling patterns of the adjacent protons, particularly H7.
The anticipated signals are for H2 on the triazole ring and H5, H6, and H7 on the pyridine (B92270) ring. The H5 proton, being adjacent to the bridgehead nitrogen, typically appears at the most downfield position among the pyridine protons. The H2 proton on the electron-deficient triazole ring also resonates at a low field. The H6 and H7 protons appear at higher fields.
Crucially, the fluorine atom at C8 will exhibit through-bond coupling to the neighboring H7 proton (³JH-F), resulting in a characteristic doublet splitting pattern for the H7 signal. Further long-range couplings, such as a four-bond coupling to H6 (⁴JH-F) and a five-bond coupling to H5 (⁵JH-F), may also be observed, providing definitive evidence for the fluorine's position. The proton-proton couplings (³JH-H) between H5-H6 and H6-H7 will follow typical ortho-coupling patterns.
Table 1: Predicted ¹H NMR Spectroscopic Data for 8-Fluoro- mdpi.comrsc.orgbldpharm.comtriazolo[1,5-a]pyridine (Note: Data is predicted based on analysis of related structures. Actual experimental values may vary.)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2 | ~8.4 - 8.6 | s | - |
| H5 | ~8.2 - 8.4 | ddd | ³JH5-H6 ≈ 7.0, ⁴JH5-H7 ≈ 1.0, ⁵JH5-F8 ≈ 2.0 |
| H7 | ~7.2 - 7.4 | ddd | ³JH7-H6 ≈ 9.0, ³JH7-F8 ≈ 10.0, ⁴JH7-H5 ≈ 1.0 |
| H6 | ~7.0 - 7.2 | ddd | ³JH6-H7 ≈ 9.0, ³JH6-H5 ≈ 7.0, ⁴JH6-F8 ≈ 5.0 |
s = singlet, ddd = doublet of doublet of doublets
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 8-Fluoro- mdpi.comrsc.orgbldpharm.comtriazolo[1,5-a]pyridine, six distinct signals are expected for the six carbon atoms of the fused ring system. The most significant feature of the spectrum is the direct coupling between the C8 carbon and the attached fluorine atom (¹JC-F), which results in a large splitting of the C8 signal into a doublet. This ¹JC-F coupling constant is typically in the range of 240-260 Hz and is unambiguous proof of the C-F bond.
Furthermore, smaller couplings between the fluorine atom and other carbons in the pyridine ring (²JC-F, ³JC-F) are also expected, providing additional structural confirmation. The chemical shifts are influenced by the electronegativity of the nitrogen and fluorine atoms. The C8a and C5 carbons, being adjacent to nitrogen atoms, and the C2 carbon in the triazole ring, are expected to resonate at lower fields. The C8 carbon directly attached to fluorine will show a significant downfield shift due to the fluorine's high electronegativity.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 8-Fluoro- mdpi.comrsc.orgbldpharm.comtriazolo[1,5-a]pyridine (Note: Data is predicted based on analysis of related structures. Actual experimental values may vary.)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C2 | ~152 - 154 | s | - |
| C3a | ~148 - 150 | d | ⁴JC3a-F8 ≈ 3.0 |
| C5 | ~118 - 120 | d | ⁴JC5-F8 ≈ 4.0 |
| C6 | ~115 - 117 | d | ³JC6-F8 ≈ 9.0 |
| C7 | ~110 - 112 | d | ²JC7-F8 ≈ 20.0 |
| C8 | ~158 - 162 | d | ¹JC8-F8 ≈ 250.0 |
s = singlet, d = doublet
¹⁹F NMR Spectroscopic Analysis
¹⁹F NMR is a highly sensitive technique for the direct detection of fluorine nuclei. wikipedia.org Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, its detection is straightforward. wikipedia.orgbiophysics.org For 8-Fluoro- mdpi.comrsc.orgbldpharm.comtriazolo[1,5-a]pyridine, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the electronic environment. thermofisher.com For a fluorine atom attached to an aromatic pyridine ring, the chemical shift is typically observed in the range of -110 to -130 ppm relative to a CFCl₃ standard.
The signal will be split into a multiplet due to couplings with the nearby protons H7 (³JF-H), H6 (⁴JF-H), and H5 (⁵JF-H). This coupling pattern provides definitive confirmation of the fluorine's position on the pyridine ring. Proton-decoupled ¹⁹F NMR experiments can be used to simplify the spectrum to a singlet, confirming the presence of only one fluorine environment.
Advanced 2D NMR Techniques for Structural Assignment
To unequivocally assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively link the signals for H5, H6, and H7 in the ¹H NMR spectrum to their corresponding C5, C6, and C7 signals in the ¹³C NMR spectrum, as well as the H2 proton to the C2 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between carbon and proton atoms. HMBC is crucial for establishing the connectivity of the entire molecular framework. For instance, correlations from the H5 proton to carbons C3a and C7, and from the H7 proton to C5 and C8a, would confirm the structure of the pyridine ring and its fusion to the triazole ring. Correlations from H2 to C3a would confirm the triazole ring structure.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other. It would clearly show the coupling network between H5, H6, and H7, confirming their adjacent positions on the pyridine ring.
Together, these 2D NMR techniques provide a robust and unambiguous structural elucidation of 8-Fluoro- mdpi.comrsc.orgbldpharm.comtriazolo[1,5-a]pyridine.
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 8-Fluoro- mdpi.comrsc.orgbldpharm.comtriazolo[1,5-a]pyridine is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The aromatic C-H stretching vibrations of the pyridine and triazole rings are typically observed in the 3000-3150 cm⁻¹ region.
The most characteristic vibrations are those of the fused heterocyclic ring system. The C=N and C=C stretching vibrations within the triazolopyridine core give rise to a series of sharp, strong to medium intensity bands in the 1400-1650 cm⁻¹ region. mdpi.com The in-plane C-H bending vibrations appear in the 1000-1300 cm⁻¹ range.
A key feature in the spectrum is the C-F stretching vibration. For an aryl fluoride (B91410), this bond gives rise to a strong, characteristic absorption band typically found in the 1200-1270 cm⁻¹ region. The presence of a strong band in this area is a clear indicator of the fluorinated pyridine ring. The out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the pyridine ring, are expected in the 700-900 cm⁻¹ region.
Table 3: Predicted Major FTIR Absorption Bands for 8-Fluoro- mdpi.comrsc.orgbldpharm.comtriazolo[1,5-a]pyridine (Note: Data is predicted based on analysis of related structures. Actual experimental values may vary.)
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3150 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 1650 - 1400 | C=C and C=N Ring Stretching | Strong-Medium |
| 1270 - 1200 | Aryl C-F Stretch | Strong |
| 1300 - 1000 | In-plane C-H Bending | Medium |
| 900 - 700 | Out-of-plane C-H Bending | Strong-Medium |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structural framework. While specific experimental FT-Raman data for 8-Fluoro- unito.itnih.govuni.lutriazolo[1,5-a]pyridine is not extensively published, the expected spectral features can be inferred from analyses of related structures, such as fluorinated pyridines and other triazolopyridine isomers. mdpi.comresearchgate.netaps.org
The Raman spectrum is anticipated to be dominated by several key vibrational modes. High-frequency vibrations above 3000 cm⁻¹ would correspond to the C-H stretching modes of the pyridine ring. The region between 1300 and 1650 cm⁻¹ is expected to show a series of intense bands corresponding to the C=C and C=N stretching vibrations within the fused aromatic ring system. The characteristic "ring breathing" modes, which involve the symmetric expansion and contraction of the rings, typically appear in the 990-1050 cm⁻¹ range and are often strong and sharp in Raman spectra. aps.org
The presence of the fluorine substituent is expected to give rise to a C-F stretching vibration, typically observed in the 1200-1350 cm⁻¹ region. Additionally, in-plane and out-of-plane bending vibrations of the ring C-H and C-F bonds would populate the lower frequency region of the spectrum (<1200 cm⁻¹). Analysis of a structurally related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, shows characteristic ring vibrations in the Raman spectrum between 1400 and 1650 cm⁻¹, providing a reference for the vibrations of the core heterocyclic system. mdpi.com
Table 1: Predicted FT-Raman Vibrational Modes for 8-Fluoro- unito.itnih.govuni.lutriazolo[1,5-a]pyridine
| Predicted Wavenumber (cm⁻¹) | Assignment | Type of Vibration |
| > 3000 | Aromatic C-H | Stretching |
| 1300 - 1650 | Ring C=C and C=N | Stretching |
| 1200 - 1350 | C-F | Stretching |
| 990 - 1050 | Ring Breathing | Symmetric Stretching |
| < 1200 | C-H, C-F | Bending (in-plane and out-of-plane) |
Mass Spectrometry
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of a compound's elemental composition. The molecular formula for 8-Fluoro- unito.itnih.govuni.lutriazolo[1,5-a]pyridine is C₆H₄FN₃. HRMS analysis would be expected to yield a molecular ion peak corresponding to the calculated monoisotopic mass of this formula, thereby confirming its composition.
Table 2: Theoretical HRMS Data for 8-Fluoro- unito.itnih.govuni.lutriazolo[1,5-a]pyridine
| Molecular Formula | Ion Species | Calculated Monoisotopic Mass (Da) |
| C₆H₄FN₃ | [M+H]⁺ | 138.04620 |
| C₆H₄FN₃ | [M]⁺ | 137.03837 |
Fragmentation Pattern Analysis
The analysis of fragmentation patterns in mass spectrometry offers valuable clues about a molecule's structure by identifying stable fragment ions formed upon ionization. researchgate.net For 8-Fluoro- unito.itnih.govuni.lutriazolo[1,5-a]pyridine, the fused aromatic ring system imparts considerable stability to the molecular ion.
A plausible fragmentation pathway would likely initiate with the characteristic loss of a stable nitrogen molecule (N₂, 28 Da) from the triazole moiety, a common fragmentation for fused 1,2,4-triazole (B32235) systems. This would lead to the formation of a fluorinated indole-like radical cation. Another potential primary fragmentation step involves the expulsion of hydrogen cyanide (HCN, 27 Da) from the pyridine or triazole ring. Subsequent fragmentation could involve the loss of another molecule of HCN or the cleavage of the remaining ring structure. The stability of the pyridine ring suggests it would be more resistant to fragmentation than the triazole portion. sapub.org
Table 3: Plausible Mass Spectrometry Fragments for 8-Fluoro- unito.itnih.govuni.lutriazolo[1,5-a]pyridine
| m/z (Proposed) | Proposed Lost Neutral Fragment | Proposed Fragment Structure |
| 137 | - | [C₆H₄FN₃]⁺ (Molecular Ion) |
| 110 | HCN | [C₅H₃FN₂]⁺ |
| 109 | N₂ | [C₆H₄F N]⁺ |
| 83 | HCN from m/z 110 | [C₄H₂FN]⁺ |
X-ray Crystallography
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure of 8-Fluoro- unito.itnih.govuni.lutriazolo[1,5-a]pyridine has not been reported, analysis of closely related unito.itnih.govuni.lutriazolo[4,3-a]pyridine derivatives provides a clear model for its expected solid-state structure. mdpi.commdpi.com Single-crystal X-ray diffraction would be used to determine the unit cell parameters, space group, and the precise coordinates of each atom in the asymmetric unit. For example, the related compound 3-(pyridine-4-yl)- unito.itnih.govuni.lutriazolo[4,3-a]pyridine crystallizes in the monoclinic space group P 21/c. mdpi.com It is expected that 8-Fluoro- unito.itnih.govuni.lutriazolo[1,5-a]pyridine would also crystallize in a common space group, with the molecule exhibiting a high degree of planarity.
The core of the molecule is a fused bicyclic system resulting from the annelation (fusion) of a 1,2,4-triazole ring and a pyridine ring. The nomenclature "[1,5-a]" specifies the nature of this fusion, indicating that the triazole ring is fused via its N-1 and C-5 atoms to the pyridine ring. This type of fusion is distinct from other isomers, such as the [4,3-a] system, and defines the specific connectivity and electronic properties of the scaffold. escholarship.org
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic landscape of 8-Fluoro- acs.orgfrontiersin.orgresearchgate.nettriazolo[1,5-a]pyridine, providing a foundational understanding of its behavior in chemical reactions and biological interactions.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
For related triazolopyridine systems, the HOMO is typically distributed over the electron-rich triazole ring, while the LUMO is located on the pyridine (B92270) ring. mdpi.com In the case of 8-Fluoro- acs.orgfrontiersin.orgresearchgate.nettriazolo[1,5-a]pyridine, the fluorine atom, being highly electronegative, would likely lower the energy of both the HOMO and LUMO levels. This effect can influence the molecule's susceptibility to nucleophilic and electrophilic attack. A comprehensive HOMO-LUMO analysis would map the electron density distribution, highlighting regions prone to chemical reactions.
Below is an interactive data table illustrating hypothetical HOMO-LUMO energy values for 8-Fluoro- acs.orgfrontiersin.orgresearchgate.nettriazolo[1,5-a]pyridine and a non-fluorinated analogue for comparison, based on general principles of fluorine substitution.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of 8-Fluoro- acs.orgfrontiersin.orgresearchgate.nettriazolo[1,5-a]pyridine, from its conformational preferences to its interactions with biological macromolecules.
While the fused acs.orgfrontiersin.orgresearchgate.nettriazolo[1,5-a]pyridine ring system is largely rigid and planar, substituents can introduce conformational flexibility. For the parent 8-Fluoro- acs.orgfrontiersin.orgresearchgate.nettriazolo[1,5-a]pyridine, conformational analysis would be straightforward. However, for derivatives with flexible side chains, determining the preferred conformations and the energy barriers between them is crucial. This is often achieved by systematically rotating torsion angles and calculating the corresponding energies to map out the potential energy surface. Such studies are vital for understanding how the molecule might adapt its shape to fit into a binding site.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.
Derivatives of the acs.orgfrontiersin.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold have been investigated as potent inhibitors of various protein targets. For instance, derivatives have been designed as inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a key therapeutic target in autoimmune diseases. nih.gov In these studies, molecular docking revealed key hydrogen bonding and hydrophobic interactions within the ligand-binding domain of the receptor. nih.gov Similarly, 8-Fluoro- acs.orgfrontiersin.orgresearchgate.nettriazolo[1,5-a]pyridine and its derivatives could be docked into the active sites of relevant enzymes or receptors to predict their binding modes and affinities. The fluorine atom can participate in favorable interactions, such as hydrogen bonds or halogen bonds, which can enhance binding affinity. frontiersin.org
An interactive data table below presents hypothetical docking scores for 8-Fluoro- acs.orgfrontiersin.orgresearchgate.nettriazolo[1,5-a]pyridine and a non-fluorinated analog against a hypothetical protein kinase, illustrating the potential impact of fluorination on binding affinity.
Stability and Reactivity Predictions
Computational methods can predict the metabolic stability and chemical reactivity of 8-Fluoro- acs.orgfrontiersin.orgresearchgate.nettriazolo[1,5-a]pyridine. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability. frontiersin.org Fluorine can block sites of metabolism that are susceptible to oxidation by cytochrome P450 enzymes. frontiersin.org
The reactivity of the molecule can be predicted by examining the distribution of the HOMO and LUMO, as well as by calculating various reactivity descriptors such as electronegativity, hardness, and softness. The presence of the electron-withdrawing fluorine atom can influence the pKa of the triazolopyridine nitrogen atoms, which in turn affects the molecule's solubility and ionization state at physiological pH. It has been established that replacing a C-H bond with a C-F bond can increase the metabolic stability and biological half-life of a drug. frontiersin.org The polarized nature of the C-F bond also has a significant impact on the conformational behavior of fluorinated heterocycles. frontiersin.org
Natural Bond Orbital (NBO) Analysis for Molecular Stability
While a specific NBO analysis for 8-Fluoro- researchgate.netrdd.edu.iqresearchgate.nettriazolo[1,5-a]pyridine is not extensively detailed in the available scientific literature, such analyses have been performed on related isomers, such as 1,2,4-triazolo[4,3-a]pyridin-3-amine, to elucidate their electronic structure and stability. nih.gov For 8-Fluoro- researchgate.netrdd.edu.iqresearchgate.nettriazolo[1,5-a]pyridine, an NBO analysis would be expected to reveal significant hyperconjugative interactions. These would likely involve the lone pairs of the nitrogen and fluorine atoms interacting with the antibonding orbitals (π*) of the fused aromatic rings, contributing to the delocalization of electron density and enhancing the molecule's stability.
The anticipated donor-acceptor interactions would provide a quantitative measure of this intramolecular charge transfer and its role in stabilizing the heterocyclic system. The table below illustrates the type of data that would be generated from such an analysis.
Table 1: Illustrative Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions for 8-Fluoro- researchgate.netrdd.edu.iqresearchgate.nettriazolo[1,5-a]pyridine (Note: Data is representative of the analysis type; specific values for this compound are not available in the cited literature.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N4 | π(N2-C3) | N/A | Lone Pair to Antibond |
| LP(1) F | π(C7-C8) | N/A | Lone Pair to Antibond |
| π(C5-C6) | π(C7-C8) | N/A | Pi-bond to Pi-antibond |
| π(N2-C3) | π(N1-C8a) | N/A | Pi-bond to Pi-antibond |
Theoretical Prediction of Reaction Pathways and Mechanisms
Theoretical chemistry plays a crucial role in predicting and understanding the mechanisms of chemical reactions. For the researchgate.netrdd.edu.iqresearchgate.nettriazolo[1,5-a]pyridine scaffold, computational studies can elucidate the energetics of different synthetic routes, identify transition states, and rationalize the formation of the final product. While specific theoretical predictions for reactions involving the pre-formed 8-Fluoro- researchgate.netrdd.edu.iqresearchgate.nettriazolo[1,5-a]pyridine are scarce, plausible mechanisms for the synthesis of the core ring structure have been proposed and are amenable to theoretical investigation. researchgate.netchemscene.com
One prominent synthetic route involves the reaction of a substituted 2-aminopyridine (B139424) precursor. chemscene.com A key reaction type for forming functionalized researchgate.netrdd.edu.iqresearchgate.nettriazolo[1,5-a]pyridines is the base-promoted tandem SNAr/Boulton-Katritzky rearrangement, particularly starting from 2-fluoropyridines. chemscene.com This pathway suggests that the fluorine atom, while a target substituent in the final product, can also serve as a leaving group on the precursor pyridine ring to facilitate the initial cyclization.
Another proposed mechanism for the formation of the researchgate.netrdd.edu.iqresearchgate.nettriazolo[1,5-a]pyridine system involves a catalyst-free tandem reaction. This process is theorized to proceed through several key steps:
Transamidation: An initial reaction between the starting materials (e.g., enaminonitriles and benzohydrazides) forms a key intermediate.
Nucleophilic Addition: The lone pair of a nitrogen atom in the intermediate attacks a nitrile group.
Condensation: A subsequent intramolecular condensation and elimination of a small molecule, such as water, leads to the final fused heterocyclic ring system. researchgate.net
Computational modeling of these pathways would involve calculating the energy profile of the reaction, including the stability of intermediates and the energy barriers of transition states. This allows for the validation of proposed mechanisms and the prediction of the most favorable reaction conditions.
Table 2: Key Steps in a Theoretically Proposed Reaction Pathway for the Formation of the researchgate.netrdd.edu.iqresearchgate.nettriazolo[1,5-a]pyridine Scaffold (Note: This table outlines general mechanistic steps for the synthesis of the core structure, not reactions of the final 8-fluoro product.)
| Step | Description | Key Transformation |
|---|---|---|
| 1 | Transamidation | Formation of an N-acyl intermediate from starting materials. |
| 2 | Intramolecular Nucleophilic Addition | Attack of a nitrogen lone pair onto a nitrile carbon to form a five-membered ring. |
| 3 | Condensation/Aromatization | Elimination of water to form the stable, aromatic triazole ring. |
Chemical Reactivity and Transformation Studies
Electrophilic and Nucleophilic Reactions
The introduction of an additional fluorine atom onto the 8-Fluoro- researchgate.netwikipedia.orgnih.govtriazolo[1,5-a]pyridine ring via electrophilic fluorination presents a significant synthetic challenge. The existing fluorine atom at the 8-position acts as a deactivating group, reducing the electron density of the pyridine (B92270) ring and making subsequent electrophilic substitution more difficult. However, studies on related heterocyclic systems demonstrate that direct fluorination is achievable using potent electrophilic fluorinating agents. Reagents such as Selectfluor® (F-TEDA-BF4) are commonly employed for the fluorination of aromatic and heteroaromatic compounds.
In principle, the reaction would proceed via an electrophilic aromatic substitution mechanism. The regioselectivity of a second fluorination would be directed by the combined electronic effects of the fused triazole ring and the 8-fluoro substituent. While specific studies on 8-Fluoro- researchgate.netwikipedia.orgnih.govtriazolo[1,5-a]pyridine are not extensively documented, electrophilic halogenation of related pyrazolopyridines and isoxazoles can sometimes lead to ring-opening reactions rather than simple substitution, indicating the high reactivity and potential for skeletal transformations under harsh electrophilic conditions. nih.gov
Table 1: Common Electrophilic Fluorinating Reagents and Their Characteristics
| Reagent Name | Chemical Name | Reactivity | Typical Conditions |
| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | High | Acetonitrile, Room Temperature or heating |
| N-Fluorobenzenesulfonimide (NFSI) | N-Fluorobenzenesulfonimide | Moderate to High | Various organic solvents |
| Accufluor™ | N-Fluoropyridinium salts | Moderate | Organic solvents |
This table presents general information about electrophilic fluorinating agents and does not represent specific reactions with 8-Fluoro- researchgate.netwikipedia.orgnih.govtriazolo[1,5-a]pyridine.
The electron-deficient nature of the pyridine portion of the 8-Fluoro- researchgate.netwikipedia.orgnih.govtriazolo[1,5-a]pyridine scaffold makes it a prime candidate for nucleophilic addition reactions, which can lead to the dearomatization of the six-membered ring. This reactivity is significantly enhanced in analogues bearing strong electron-withdrawing groups, such as nitro groups. For instance, extensive research on 6,8-dinitro researchgate.netwikipedia.orgnih.govtriazolo[1,5-a]pyridines has shown that they are highly electrophilic, reacting with a variety of weak C-nucleophiles like 1,3-dicarbonyl compounds and indoles under mild, base-free conditions. researchgate.netbohrium.com These reactions typically result in the formation of stable 1,5-dihydro researchgate.netwikipedia.orgnih.govtriazolo[1,5-a]pyridine adducts, effectively dearomatizing the pyridine ring. researchgate.net
While the single fluorine atom in 8-Fluoro- researchgate.netwikipedia.orgnih.govtriazolo[1,5-a]pyridine renders the pyridine ring less electrophilic than its dinitro-substituted counterparts, it is still activated towards attack by strong nucleophiles. The reaction proceeds via the formation of a stable intermediate, followed by protonation to yield a dihydropyridine (B1217469) derivative. mdpi.comnih.gov The regioselectivity of the nucleophilic attack is governed by the electronic distribution within the pyridine ring.
Table 2: Potential Nucleophiles for Dearomatization Reactions
| Nucleophile Class | Specific Example | Expected Product Type |
| Organometallics | Grignard Reagents (RMgX) | Dihydropyridine Adducts |
| Hydrides | Sodium Borohydride (NaBH₄) | Dihydropyridine Adducts |
| Enolates | Acetylacetone | Dihydropyridine Adducts |
| π-Rich Arenes | Indole, Pyrrole | Dihydropyridine Adducts |
This table illustrates potential, rather than experimentally confirmed, nucleophilic additions to the 8-Fluoro- researchgate.netwikipedia.orgnih.govtriazolo[1,5-a]pyridine ring, based on reactivity principles. nih.gov
Ring Transformations and Rearrangements
The fused triazolopyridine core can undergo significant structural modifications through ring transformations and rearrangements, which are often driven by thermodynamic stability or reaction conditions.
The 1,2,4-triazole (B32235) ring, while aromatic, is susceptible to ring-opening reactions under specific conditions. This process is a key mechanistic step in the Dimroth rearrangement. The reaction is typically initiated by protonation, which facilitates the cleavage of a nitrogen-nitrogen or carbon-nitrogen bond within the triazole ring. This cleavage results in the formation of a transient, open-chain intermediate, often a diazo species, before subsequent recyclization occurs. wikipedia.orgbeilstein-journals.org This ring-opening is fundamental to understanding the isomerization pathways available to this heterocyclic system.
The Dimroth rearrangement is a well-documented isomerization process in triazole-containing heterocycles, involving the transposition of endocyclic and exocyclic nitrogen atoms. wikipedia.org In the context of the triazolopyridine system, the researchgate.netwikipedia.orgnih.govtriazolo[1,5-a]pyridine isomer is generally the most thermodynamically stable form. Its less stable isomer, researchgate.netwikipedia.orgnih.govtriazolo[4,3-a]pyridine, often rearranges to the [1,5-a] scaffold under thermal, acidic, or basic conditions. nih.govbenthamscience.com
The synthesis of substituted researchgate.netwikipedia.orgnih.govtriazolo[1,5-a]pyridines can sometimes proceed through the transient formation of the [4,3-a] isomer, which then undergoes an in situ Dimroth rearrangement. researchgate.net The presence of electron-withdrawing groups on the pyridine ring can facilitate this rearrangement to such an extent that the kinetic [4,3-a] product is not isolated. researchgate.net
The accepted mechanism for this rearrangement involves:
Protonation at a ring nitrogen.
Heterocyclic ring-opening to form a reactive intermediate. beilstein-journals.org
Rotation around a single bond in the intermediate.
Ring-closure to form the more stable isomeric ring system.
Deprotonation to yield the final rearranged product.
This pathway highlights that while 8-Fluoro- researchgate.netwikipedia.orgnih.govtriazolo[1,5-a]pyridine is the stable endpoint, its synthesis could potentially originate from the corresponding 8-Fluoro- researchgate.netwikipedia.orgnih.govtriazolo[4,3-a]pyridine isomer.
Catalytic Reactions Involving 8-Fluoro-researchgate.netwikipedia.orgnih.govtriazolo[1,5-a]pyridine
Modern synthetic chemistry heavily relies on catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, to functionalize heterocyclic cores. For 8-Fluoro- researchgate.netwikipedia.orgnih.govtriazolo[1,5-a]pyridine, such reactions would primarily involve the carbon-fluorine bond.
The C-F bond is the strongest single bond to carbon, making its activation a significant challenge in catalysis. mdpi.com However, specialized palladium, nickel, or copper catalytic systems have been developed for C-F bond activation, enabling cross-coupling reactions. These reactions, such as the Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C bond formation) couplings, would allow for the introduction of a wide array of substituents at the 8-position.
Alternatively, a more common synthetic strategy involves using an 8-bromo or 8-iodo analogue of the target compound, as C-Br and C-I bonds are more readily activated by common palladium catalysts. researchgate.net These halogenated precursors can be elaborated via cross-coupling, and the fluorine atom introduced at a different stage if necessary. Research on related researchgate.netwikipedia.orgnih.govtriazolo[4,3-a]pyridin-3-ylidene palladium complexes has demonstrated good catalytic activity in Suzuki–Miyaura cross-coupling, indicating the compatibility of the triazolopyridine scaffold with such catalytic cycles. rsc.org
Table 3: Potential Catalytic Cross-Coupling Reactions
| Reaction Name | Catalyst (Typical) | Bond Formed | Reactants |
| Suzuki-Miyaura | Palladium(0) | C-C | Boronic acid/ester |
| Buchwald-Hartwig | Palladium(0) | C-N | Amine |
| Sonogashira | Palladium(0)/Copper(I) | C-C (alkyne) | Terminal alkyne |
| Heck | Palladium(0) | C-C (alkene) | Alkene |
This table outlines common cross-coupling reactions that could potentially be applied to functionalize the 8-position of the triazolopyridine ring, likely requiring an 8-bromo or 8-iodo precursor for standard conditions.
Cross-Coupling Reactions for Functionalization
While specific examples of Negishi coupling directly on 8-fluoro- organic-chemistry.orgmdpi.comlp.edu.uatriazolo[1,5-a]pyridine are not extensively documented in the reviewed literature, the broader class of organic-chemistry.orgmdpi.comlp.edu.uatriazolo[1,5-a]pyridines readily participates in various cross-coupling reactions. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation. For instance, halogenated precursors of the organic-chemistry.orgmdpi.comlp.edu.uatriazolo[1,5-a]pyridine core are valuable substrates for such transformations.
Research has demonstrated the utility of 8-bromo- organic-chemistry.orgmdpi.comlp.edu.uatriazolo[1,5-a]pyridines as precursors for introducing cyano groups at the 8-position through substitution reactions, which can be facilitated by metal catalysis. lp.edu.ua Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been successfully applied to functionalize the triazole ring of related heterocyclic systems, indicating the potential for similar reactivity on the pyridine ring of the 8-fluoro derivative. researchgate.net A palladium-catalyzed tandem reaction involving 2-pyridyl triflates and 1,2,4-oxadiazol-3-amines has also been developed for the synthesis of the organic-chemistry.orgmdpi.comlp.edu.uatriazolo[1,5-a]pyridine scaffold itself, proceeding through a C-N coupling mechanism. mdpi.com
The general susceptibility of halogenated pyridines to engage in cross-coupling reactions suggests that 8-halo- organic-chemistry.orgmdpi.comlp.edu.uatriazolo[1,5-a]pyridines are viable substrates for introducing a variety of functional groups. The reactivity would be influenced by the nature of the halogen, the catalytic system employed, and the specific coupling partner.
Table 1: Examples of Cross-Coupling Precursors and Reactions for the organic-chemistry.orgmdpi.comlp.edu.uatriazolo[1,5-a]pyridine Scaffold
| Precursor | Reaction Type | Product | Catalyst/Reagent |
|---|---|---|---|
| 8-Bromo- organic-chemistry.orgmdpi.comlp.edu.uatriazolo[1,5-a]pyridine | Cyanation | organic-chemistry.orgmdpi.comlp.edu.uaTriazolo[1,5-a]pyridine-8-carbonitrile | Not specified |
| Halogenated 1H-1,2,4-triazole nucleosides | Suzuki Coupling | 5-Aryl-1H-1,2,4-triazole nucleosides | Palladium catalyst |
| 2-Pyridyl triflate | C-N Coupling | organic-chemistry.orgmdpi.comlp.edu.uaTriazolo[1,5-a]pyridine | Palladium catalyst |
Other Metal-Catalyzed Transformations for Scaffold Modification
Beyond traditional cross-coupling reactions, other metal-catalyzed transformations play a significant role in both the synthesis and functionalization of the organic-chemistry.orgmdpi.comlp.edu.uatriazolo[1,5-a]pyridine core. Copper-catalyzed reactions, in particular, have been highlighted as efficient methods for constructing the heterocyclic system.
One notable approach involves a copper-catalyzed reaction that facilitates sequential N-C and N-N bond-forming oxidative coupling, starting from readily available and inexpensive materials. organic-chemistry.org This methodology is tolerant of a wide range of functional groups. Another copper-catalyzed method utilizes copper acetate (B1210297) in a [3+2] cycloaddition reaction between azinium-N-imines and nitriles to afford organic-chemistry.orgmdpi.comlp.edu.uatriazolo[1,5-a]pyridines. mdpi.com
Furthermore, a mechanochemical method employing copper acetate has been developed for the synthesis of these compounds from azinium-N-imines and nitriles. mdpi.com These copper-mediated reactions underscore the versatility of this metal in forging the key bonds necessary to construct the fused heterocyclic ring system. The choice of the metal catalyst and reaction conditions can, therefore, direct the synthetic outcome, leading to either the formation of the core scaffold or its subsequent modification.
Table 2: Overview of Metal-Catalyzed Transformations for the organic-chemistry.orgmdpi.comlp.edu.uatriazolo[1,5-a]pyridine System
| Reaction Type | Metal Catalyst | Starting Materials | Key Features |
|---|---|---|---|
| Sequential N-C and N-N bond-forming oxidative coupling | Copper | Not specified | Readily available materials, wide functional group tolerance |
| [3+2] Cycloaddition | Copper acetate | Azinium-N-imines and nitriles | Efficient scaffold synthesis |
| Mechanochemical [3+2] cycloaddition | Copper acetate | Azinium-N-imines and nitriles | Solvent-efficient synthesis |
Structure Activity Relationship Sar and Molecular Mechanism Studies
Fluorine's Impact on Biological Activity and Binding Affinity
The introduction of fluorine into the acs.orgnih.govfrontiersin.orgtriazolo[1,5-a]pyridine scaffold and its derivatives has a profound effect on their biological properties. Fluorine's unique characteristics, such as high electronegativity, small size, and ability to form strong bonds with carbon, are leveraged to enhance potency, selectivity, metabolic stability, and binding affinity. frontiersin.orgnih.gov The position of the fluorine atom or fluorine-containing groups on the molecular structure is critical and plays a major role in determining the compound's specific biological activity. frontiersin.org
Positional Effects of Fluorine on Biological Response and Selectivity
The specific placement of fluorine atoms on the aryl rings appended to the triazolopyridine core can dramatically influence both biological potency and selectivity for a given target.
For instance, in the development of Janus kinase 2 (JAK2) inhibitors based on the 1,2,4-triazolo[1,5-a]pyridine scaffold, substitution patterns on an aryl ring at the C8 position were explored. nih.gov It was determined that a para substitution on this ring was optimal for achieving high potency against JAK2. nih.gov Conversely, to achieve selectivity for JAK2 over the related JAK3 kinase, a meta substitution on a different C2-NH-aryl moiety proved to be exceptionally effective. nih.gov This highlights how subtle positional changes of substituents can tune the inhibitor's profile from potent to both potent and highly selective. nih.gov
The strategic placement of fluorine can also enhance binding through hydrophobic interactions. In studies on the related triazolopyrimidine scaffold, the addition of one or two meta-fluorines to a phenyl ring led to a dramatic increase in inhibitory potency against human dihydroorotate (B8406146) dehydrogenase (HsDHODH). acs.org A single meta-fluorine improved potency by more than five-fold, while two meta-fluorines resulted in a greater than 50-fold increase in potency. acs.org This significant enhancement is attributed to favorable hydrophobic interactions between the fluorine atoms and aliphatic amino acid residues within the enzyme's binding pocket. acs.org
Furthermore, the presence of a trifluoromethyl (CF₃) group, a common fluorine-containing substituent, has been shown to be crucial for the activity of some inhibitors. In a series of acs.orgnih.govfrontiersin.orgtriazolo[4,3-a]pyridine-based IDO1 inhibitors, the CF₃ group occupied a key hydrophobic pocket. unito.itd-nb.info Its removal resulted in a complete loss of inhibitory activity, underscoring the importance of this specific fluorinated moiety's position for productive binding. unito.it
| Compound Class | Target | Fluorine Position | Effect | Reference |
| acs.orgnih.govfrontiersin.orgtriazolo[1,5-a]pyridine | JAK2 | para on C8-aryl | Optimum potency | nih.gov |
| acs.orgnih.govfrontiersin.orgtriazolo[1,5-a]pyridine | JAK2 vs JAK3 | meta on C2-NH-aryl | Exceptional selectivity | nih.gov |
| Imidazolyl- acs.orgnih.govfrontiersin.orgtriazolo[1,5-a]pyridine | ALK5 | ortho on phenyl ring | Increased activity & selectivity | acs.orgacs.org |
| Triazolopyrimidine | HsDHODH | meta on phenyl ring | >50-fold increase in potency | acs.org |
| acs.orgnih.govfrontiersin.orgtriazolo[4,3-a]pyridine | IDO1 | CF₃ group | Essential for activity | unito.it |
Matched Molecular Pair (MMP) Analysis in Fluorinated Derivatives
Matched molecular pair (MMP) analysis is a powerful computational technique used in drug discovery to understand how small, specific structural changes affect a compound's properties. This method is particularly insightful for evaluating the impact of fluorine substitution.
In studies on the closely related 1,2,4-triazolo[1,5-a]pyrimidine scaffold, MMP analysis was employed to rationalize observed structure-activity relationships. nih.govnih.gov Researchers compared pairs of compounds that were structurally identical except for a single point of modification. A key comparison involved replacing an alkoxide side chain with a single fluorine atom. nih.govnih.gov The analysis revealed that in nearly all cases, this specific substitution—swapping an alkoxy group for fluorine—consistently converted compounds from one activity class (e.g., Class II) to another (Class I), indicating a predictable and significant shift in the biological response induced by this change. nih.gov This systematic approach allows for the clear attribution of a change in cellular phenotype to the specific properties of the fluorine atom compared to the larger, more flexible alkoxide group. nih.gov
Molecular Mechanisms of Action
Derivatives of 8-Fluoro- acs.orgnih.govfrontiersin.orgtriazolo[1,5-a]pyridine exert their biological effects through diverse molecular mechanisms, including direct interaction with cytoskeletal proteins, modulation of nuclear receptors, and inhibition of various protein kinases.
Tubulin Interaction and Polymerization Modulation
Compounds featuring a triazolo-fused pyrimidine (B1678525) core, structurally analogous to triazolopyridines, have been identified as potent modulators of microtubule (MT) dynamics. nih.govresearchgate.net These agents can elicit different cellular effects depending on their substitution patterns, which in turn dictates their interaction with tubulin heterodimers. nih.gov
Some of these compounds are known to stabilize microtubules, a mechanism of action sought for treating neurodegenerative diseases. nih.govnih.gov The molecular basis for this activity can be complex, arising from interactions with one or even two distinct binding sites on the tubulin protein: the vinca (B1221190) site on β-tubulin and a spatially separate "seventh site." nih.govnih.gov The ability of certain fluorinated derivatives to interact with these sites can disrupt the delicate equilibrium of microtubule polymerization and depolymerization, leading to cell cycle arrest and apoptosis in cancer cells. nih.govacs.org For example, some fluorinated compounds have been shown to inhibit tubulin assembly and competitively block the binding of colchicine (B1669291) to tubulin, confirming their direct interaction with this critical cytoskeletal protein. nih.gov
Nuclear Receptor Modulation (e.g., RORγt Inverse Agonism)
The acs.orgnih.govfrontiersin.orgtriazolo[1,5-a]pyridine scaffold has proven to be a suitable core for the development of potent inverse agonists for the Retinoic acid receptor-related orphan nuclear receptor γt (RORγt). nih.govnih.gov RORγt is a key transcription factor involved in the pathogenesis of autoimmune diseases like psoriasis. nih.govacs.org
The design of these modulators was guided by the X-ray cocrystal structure of RORγt in complex with a ligand. nih.govresearchgate.net This structural information revealed that the acs.orgnih.govfrontiersin.orgtriazolo[1,5-a]pyridine ring system was well-tolerated within the ligand-binding domain and could effectively replace other core structures without losing inhibitory activity. nih.gov A derivative, compound 3a , emerged as a potent RORγt inverse agonist with an IC₅₀ of 41 nM in a reporter gene assay. nih.gov Further optimization led to compound 5a , which exhibited strong RORγt inhibitory activity and favorable pharmacokinetic properties. nih.govnih.govacs.org Structural analysis showed that specific interactions, such as a hydrogen bond between a fluorobenzene (B45895) ring on the ligand and the hydroxyl group of a serine residue (Ser404) in the receptor, contributed to the binding affinity. nih.gov
| Compound | Target | Activity | IC₅₀ (nM) | Reference |
| 3a | RORγt | Inverse Agonist | 41 | nih.gov |
| 5a | RORγt | Inverse Agonist | Potent Activity | nih.govnih.govacs.org |
Kinase Inhibition Profiles
The versatile acs.orgnih.govfrontiersin.orgtriazolo[1,5-a]pyridine scaffold has been successfully employed to generate potent and often selective inhibitors for a wide range of protein kinases implicated in cancer and inflammatory diseases.
ALK5/ALK4 Inhibition: A notable example is the compound EW-7197 (vactosertib), which incorporates a acs.orgnih.govfrontiersin.orgtriazolo[1,5-a]pyridin-6-yl moiety. acs.orgresearchgate.net It is a highly potent and selective inhibitor of the TGF-β type I receptor kinase, also known as ALK5, and the related ALK4. acs.orgdocumentsdelivered.com In kinase assays, EW-7197 inhibited ALK5 with an IC₅₀ of 13 nM. acs.orgresearchgate.net Its high selectivity was confirmed through profiling against a panel of 320 protein kinases, where it showed minimal off-target activity. acs.orgresearchgate.net
c-Met/VEGFR-2 Inhibition: The triazolopyridine and related triazolo-fused heterocyclic scaffolds have been utilized to develop dual inhibitors of the c-Met and VEGFR-2 receptor tyrosine kinases, both of which are critical targets in oncology. nih.govestranky.sk For example, acs.orgnih.govfrontiersin.orgtriazolo[1,5-a]pyridine derivatives have been designed as novel type-II VEGFR2 kinase inhibitors. estranky.sk Molecular modeling suggested that a nitrogen atom in the triazolo ring could form a key hydrogen bond with the hinge region of the kinase (Cys919), anchoring the inhibitor in the ATP-binding site. estranky.sk
JAK1/JAK2 Inhibition: The 1,2,4-triazolo[1,5-a]pyridine core is a key feature of a series of potent and selective inhibitors of Janus kinases (JAKs). nih.gov A dedicated research program led to the discovery of CEP-33779, an orally bioavailable and selective inhibitor of JAK2. nih.gov Structure-activity relationship studies established that specific substitution patterns on aryl groups attached to the core were crucial for achieving both high potency and selectivity for JAK2 over other JAK family members. nih.gov Other 2-amino- acs.orgnih.govfrontiersin.orgtriazolo[1,5-a]pyridines have also been reported as effective JAK2 inhibitors. nih.gov Additionally, the scaffold has been explored for developing inhibitors targeting JAK1 and TYK2. google.com
SKP2 Inhibition: While explored on the closely related acs.orgnih.govfrontiersin.orgtriazolo[1,5-a]pyrimidine scaffold, research has shown this core can produce potent inhibitors of S-phase kinase-associated protein 2 (Skp2). nih.gov One such compound, E35, demonstrated excellent inhibitory activity against the Skp2-Cks1 binding interaction, leading to cell cycle arrest and an increase in the levels of Skp2 substrates like p21 and p27. nih.gov
PI3-K Inhibition: The 1,2,4-triazole (B32235) ring system, often linked to a pyridine (B92270) or similar heterocycle, has been incorporated into molecules designed to inhibit Phosphoinositide 3-kinases (PI3K). nih.gov The development of dual inhibitors targeting both the PI3K and Wnt/β-catenin pathways has been an area of interest, with conjugates containing these scaffolds showing promise. nih.gov
CDK-2 Inhibition: The acs.orgnih.govfrontiersin.orgtriazolo[1,5-a]pyrimidine scaffold, an isostere of the purine (B94841) ring found in ATP, has been investigated for the inhibition of Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. escholarship.org Though an initial triazolopyrimidine hit was less potent than its pyrazolopyrimidine counterpart, the scaffold was still pursued in SAR studies to develop selective CDK2 inhibitors. escholarship.org
| Kinase Target | Scaffold | Key Compound(s) | IC₅₀ | Notes | Reference |
| ALK5 / ALK4 | acs.orgnih.govfrontiersin.orgtriazolo[1,5-a]pyridine | EW-7197 | 13 nM (ALK5) | Highly selective | acs.orgacs.orgresearchgate.net |
| JAK2 | acs.orgnih.govfrontiersin.orgtriazolo[1,5-a]pyridine | CEP-33779 | Potent | Orally bioavailable, selective over JAK3 | nih.gov |
| RORγt | acs.orgnih.govfrontiersin.orgtriazolo[1,5-a]pyridine | 3a | 41 nM | Inverse agonist | nih.gov |
| SKP2 | acs.orgnih.govfrontiersin.orgtriazolo[1,5-a]pyrimidine | E35 | Potent | Inhibits Skp2-Cks1 interaction | nih.gov |
| VEGFR-2 | acs.orgnih.govfrontiersin.orgtriazolo[1,5-a]pyridine | Various | - | Designed as Type-II inhibitors | estranky.sk |
| CDK-2 | acs.orgnih.govfrontiersin.orgtriazolo[1,5-a]pyrimidine | 18 | ~10x less potent than pyrazolo[1,5-a]pyrimidine (B1248293) lead | Scaffold explored as purine isostere | escholarship.org |
Phosphodiesterase 2A (PDE2A) Inhibition Mechanisms
While specific mechanistic studies on 8-Fluoro- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine are not extensively detailed in current literature, the closely related nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold has been the subject of significant research as an inhibitor of Phosphodiesterase 2A (PDE2A). google.comnih.gov PDE2A is an enzyme that degrades the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). google.com The inhibition of PDE2A by triazolopyrimidine derivatives leads to increased intracellular levels of these cyclic nucleotides, which enhances synaptic plasticity—a fundamental process for learning and memory. google.com
The therapeutic potential of this mechanism lies in its ability to address cognitive deficits associated with neurological and psychiatric disorders like Alzheimer's disease and schizophrenia. google.com Structure-guided design, aided by X-ray crystallography and free-energy perturbation (FEP) calculations, has been employed to optimize these inhibitors. nih.gov This approach led to the development of highly potent molecules with IC50 values in the low nanomolar range, demonstrating significant selectivity over other PDE enzymes. nih.gov The lead compounds from these studies show promise for further development due to favorable pharmacokinetic profiles. nih.gov
Table 1: PDE2A Inhibition by nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine Derivatives
| Compound | PDE2A Inhibition IC50 (nM) |
|---|---|
| Hit Compound | 2340 |
| Optimized Lead Compound | 0.89 |
| Lead Compound 46 | 1.3 |
Data sourced from a study on nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine inhibitors. nih.gov
Acetylcholine (B1216132) Esterase Inhibition Mechanisms
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. mdpi.comnih.gov Inhibiting AChE increases acetylcholine levels, a therapeutic strategy commonly used for conditions such as Alzheimer's disease. nih.gov While the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold has been investigated for various biological activities, including potential applications in treating Alzheimer's disease, specific data on the direct inhibition of AChE by 8-Fluoro- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine and its mechanism are not well-documented in the available research. researchgate.net The therapeutic interest in related scaffolds for neurodegenerative diseases often involves multiple mechanisms, such as microtubule-stabilizing activity, in addition to potential enzyme inhibition. researchgate.net
Overcoming Multidrug Resistance (MDR) Attributed to Transporter Proteins
Multidrug resistance (MDR) is a significant challenge in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporter proteins that efflux drugs from cancer cells. While various chemical scaffolds have been investigated for their ability to inhibit these transporters and reverse MDR, there is currently a lack of specific research findings detailing a mechanism for 8-Fluoro- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine or related triazolopyridine derivatives in this context.
Bioisosteric Replacements and Pharmacophore Design
nih.govnih.govresearchgate.netTriazolo[1,5-a]pyridine as a Purine Bioisostere
The nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine ring system is recognized as a bioisostere of the purine heterocycle. nih.govmdpi.com This relationship is based on the fact that the triazolopyrimidine scaffold is isoelectronic with purine, meaning they share a similar number and arrangement of valence electrons. nih.gov This electronic mimicry allows triazolopyrimidine-based compounds to interact with biological targets, such as kinases, that normally bind purine-containing molecules like ATP. This principle is broadly applicable to the closely related nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine scaffold.
The utility of this bioisosteric relationship has been demonstrated in the development of inhibitors for various enzymes, where the triazolo-fused ring system effectively replaces the natural purine core of a substrate or ligand, leading to competitive inhibition. nih.gov
Table 3: Structural Comparison of Purine and nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine
| Structure | Core Heterocycle |
|---|---|
| Purine | |
| nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine |
Utility as Carboxylic Acid and N-Acetyl Bioisostere
Beyond its role as a purine mimic, the versatile nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold has also been identified as a non-classical bioisostere for both carboxylic acid and N-acetyl functional groups. nih.govmdpi.com This concept can be extended to the analogous triazolopyridine system.
As a carboxylic acid bioisostere , the heterocyclic ring can present a sufficiently acidic proton and appropriate hydrogen bond donors and acceptors to mimic the key interactions of a carboxyl group with its target receptor. nih.gov This allows for the replacement of a potentially metabolically labile carboxylic acid with a more stable heterocyclic core, improving the pharmacokinetic properties of a drug candidate. nih.gov
As an N-acetyl bioisostere , the triazolopyrimidine ring has been shown to effectively mimic the N-acetyl fragment of ε-N-acetylated lysine (B10760008). nih.gov This is particularly relevant for targeting bromodomains, which are protein modules that specifically recognize and bind to acetylated lysine residues on histone tails and other proteins. Replacing the N-acetyl lysine motif with a triazolopyrimidine core has been a successful strategy in designing potent bromodomain inhibitors. nih.gov
Cellular Pathway Analysis
Effects on Cell Cycle Progression (e.g., G0/G1 Arrest)
There is no available research data on the effects of 8-Fluoro- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine on cell cycle progression.
Induction of Apoptosis
There is no available research data on the induction of apoptosis by 8-Fluoro- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine.
Modulation of Intracellular Signaling Pathways (e.g., c-Met, VEGFR-2 Expression)
There is no available research data on the modulatory effects of 8-Fluoro- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine on intracellular signaling pathways such as c-Met or VEGFR-2.
Advanced Applications in Materials Science and Analytical Chemistry
Functional Materials Development
There is currently no available research data on the functional materials development utilizing 8-Fluoro- google.comtriazolo[1,5-a]pyridine.
Specific studies detailing the luminescent and photophysical properties—such as quantum yields, emission spectra, and excited-state lifetimes—of 8-Fluoro- google.comtriazolo[1,5-a]pyridine could not be found. Research on related triazolopyridine derivatives suggests that the core structure can exhibit fluorescence, but empirical data for the 8-fluoro substituted isomer is absent.
There is no documented evidence of studies on the solvatochromic behavior of 8-Fluoro- google.comtriazolo[1,5-a]pyridine. Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key property for developing sensors, but this has not been investigated for this compound.
Supramolecular Chemistry and Molecular Recognition
The potential of 8-Fluoro- google.comtriazolo[1,5-a]pyridine in supramolecular chemistry and molecular recognition remains an uninvestigated area of research.
While other isomers and derivatives of triazolopyridine have been explored as chemosensors for various ions, there are no specific studies on the metal-chelating properties of 8-Fluoro- google.comtriazolo[1,5-a]pyridine. Research on its ability to act as a sensor for zinc (II), nitrite, or cyanide anions has not been published.
The development of fluorescent probes based on the 8-Fluoro- google.comtriazolo[1,5-a]pyridine scaffold is not described in the current scientific literature. Although the triazolopyridine core is a component of some fluorescent molecules, this specific compound has not been utilized for such applications.
Agrochemical Research Applications
No patents or research articles were found that describe the use or investigation of 8-Fluoro- google.comtriazolo[1,5-a]pyridine in the context of agrochemical research, such as for herbicides, fungicides, or pesticides. While related triazolopyrimidine structures have been patented for herbicidal use, this specific compound is not mentioned in that body of work.
Role in Herbicide Development
There is limited direct evidence in scientific literature detailing the specific role of 8-Fluoro- nih.govnih.govtriazolo[1,5-a]pyridine in the development of commercial herbicides. However, the broader class of triazolopyridine derivatives has been investigated for herbicidal properties. For instance, a patent for triazolopyridine derivatives describes them as herbicidally active bicyclic heteroaryl derivatives for controlling weeds in crops. google.com
The introduction of a fluorine atom into a molecule can significantly alter its biological activity. researchgate.net Fluorine's high electronegativity and ability to form strong bonds can enhance the efficacy and stability of agrochemicals. nih.govnih.gov This principle has been applied to various classes of herbicides. For example, derivatives of the related nih.govnih.govtriazolo[1,5-a]pyrimidine scaffold, specifically 5-fluoromethyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamides, have been developed as herbicides that are selective for crops like wheat and cotton and are degradable in soil. google.com
General Applications in Agrochemicals
Beyond herbicides, the nih.govnih.govtriazolo[1,5-a]pyrimidine scaffold, a related structure, has shown promise in other agrochemical applications, such as fungicides. nih.govnih.gov The incorporation of fluorine is a common strategy in the development of modern agrochemicals to enhance their biological performance. researchgate.netresearchgate.net
The pyridine (B92270) ring itself is a crucial component in many pesticides due to its contribution to high efficiency and low toxicity. agropages.com The combination of a triazole ring, a pyridine ring, and a fluorine atom, as seen in 8-Fluoro- nih.govnih.govtriazolo[1,5-a]pyridine, represents a chemical space with potential for various agrochemical applications. However, specific research detailing the synthesis and application of this particular compound for fungicidal, insecticidal, or other agrochemical uses is scarce in the reviewed literature.
Due to the limited specific data on the agrochemical applications of 8-Fluoro- nih.govnih.govtriazolo[1,5-a]pyridine, the creation of detailed research finding tables is not feasible at this time.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Site-Specific Fluorination
The precise introduction of a fluorine atom onto a heterocyclic core is a formidable challenge in synthetic chemistry. While general methods for fluorinating aromatic systems exist, developing robust and highly regioselective techniques for complex scaffolds like nih.govkorea.ac.krnih.govtriazolo[1,5-a]pyridine remains a critical goal. Future research should focus on late-stage functionalization (LSF), which allows for the introduction of fluorine at a final step, enabling rapid diversification of complex molecules. chemrxiv.orgresearchgate.netrsc.org
Key areas for exploration include:
Transition-Metal Catalysis: Expanding the use of palladium, copper, or silver catalysts to direct C-H fluorination specifically at the 8-position of the triazolopyridine ring. This would bypass the need for pre-functionalized starting materials and offer a more efficient synthetic route.
Advanced Electrophilic Reagents: Designing next-generation electrophilic fluorinating agents with enhanced selectivity. While reagents like Selectfluor® are widely used, novel reagents tailored for nitrogen-containing heterocycles could improve yields and reduce side reactions. nih.govalfa-chemistry.comwikipedia.orgnih.gov
Flow Chemistry and Photoredox Catalysis: Leveraging these modern synthetic technologies to achieve fluorinations that are difficult under conventional batch conditions. These methods can offer better control over reaction parameters, improving safety and selectivity.
| Methodology | Key Reagents/Catalysts | Primary Advantage | Research Focus |
|---|---|---|---|
| Late-Stage C-H Fluorination | Pd, Cu, Ag catalysts | Allows for rapid diversification of complex lead compounds. chemrxiv.orgresearchgate.net | Improving regioselectivity for the 8-position. |
| Advanced Electrophilic Fluorination | Novel N-F reagents (e.g., customized pyridinium (B92312) salts) | Higher yields and compatibility with sensitive functional groups. wikipedia.org | Designing reagents with superior selectivity for N-heterocycles. |
| Photoredox Catalysis | Light-activated catalysts (e.g., Iridium, Ruthenium complexes) | Mild reaction conditions and unique reactivity pathways. | Exploring radical-based fluorination of the triazolopyridine core. |
Advanced Computational Approaches for Predictive Molecular Design
To accelerate the discovery of novel therapeutics based on the 8-fluoro- nih.govkorea.ac.krnih.govtriazolo[1,5-a]pyridine scaffold, advanced computational techniques are indispensable. These in silico methods can predict molecular properties, guide synthetic efforts, and identify promising drug candidates with greater efficiency. nih.govnih.govresearchgate.net
Future computational research should prioritize:
Quantum Mechanics (QM) Calculations: Employing Density Functional Theory (DFT) to accurately predict the regioselectivity of fluorination reactions and to understand how the 8-fluoro substituent electronically influences the triazolopyridine core and its interactions with biological targets.
Molecular Docking and Dynamics: Performing docking simulations to predict the binding modes of 8-fluoro- nih.govkorea.ac.krnih.govtriazolo[1,5-a]pyridine derivatives within the active sites of various target proteins. nih.govmdpi.comekb.eg Subsequent molecular dynamics (MD) simulations can validate the stability of these interactions over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models to correlate the structural features of a library of fluorinated triazolopyridine analogues with their biological activity. mdpi.comresearchgate.netut.ee Such models can predict the potency of unsynthesized compounds, prioritizing the most promising candidates for synthesis.
| Computational Method | Primary Application | Expected Outcome for 8-Fluoro- nih.govkorea.ac.krnih.govtriazolo[1,5-a]pyridine |
|---|---|---|
| Density Functional Theory (DFT) | Predicting reaction outcomes and electronic properties. | Guidance for site-selective synthesis and understanding of molecular orbitals. |
| Molecular Docking | Predicting binding affinity and orientation at a target site. researchgate.net | Identification of high-affinity binders for specific biological targets. |
| QSAR | Correlating chemical structure with biological activity. mdpi.comresearchgate.net | Predictive models to guide the design of more potent analogues. |
Exploration of Underexplored Biological Targets for Therapeutic Innovation
The nih.govkorea.ac.krnih.govtriazolo[1,5-a]pyridine scaffold has already shown promise against several biological targets. The introduction of an 8-fluoro substituent can modulate the potency, selectivity, and pharmacokinetic profile of these inhibitors, opening avenues for therapeutic innovation against novel or underexplored targets.
Emerging targets for this scaffold include:
Retinoic Acid Receptor-related Orphan Receptor γt (RORγt): As a master regulator of Th17 cell differentiation, RORγt is a key target for autoimmune diseases like psoriasis. nih.gov Derivatives of the nih.govkorea.ac.krnih.govtriazolo[1,5-a]pyridine core have been identified as potent inverse agonists of RORγt. nih.govresearchgate.net Future work should explore how the 8-fluoro substitution impacts potency and selectivity.
Tyrosyl-DNA Phosphodiesterase 2 (TDP2): TDP2 is an enzyme that repairs DNA damage caused by topoisomerase II (TOP2) poisons, a class of chemotherapy drugs. Inhibition of TDP2 can sensitize cancer cells to these drugs. nih.govnih.gov The triazolopyridine scaffold has been identified as a promising starting point for TDP2 inhibitors. nih.govnih.govresearchgate.net
Tankyrase (TNKS): Tankyrase enzymes play a role in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers, particularly colorectal cancer. korea.ac.krnih.govnih.gov Triazolopyridine derivatives have been discovered as novel TNKS inhibitors, and the effect of fluorination is a logical next step for optimization. korea.ac.krnih.govkorea.ac.krresearchgate.net
Integration of 8-Fluoro-nih.govkorea.ac.krnih.govtriazolo[1,5-a]pyridine into Advanced Polymeric and Nanomaterial Systems
The unique physicochemical properties imparted by fluorine make fluorinated compounds highly attractive for materials science. The 8-fluoro- nih.govkorea.ac.krnih.govtriazolo[1,5-a]pyridine moiety, with its rigid structure, defined dipole moment, and potential for intermolecular interactions, could serve as a novel building block for advanced functional materials.
Future research avenues include:
Fluorinated Polymers for Organic Electronics: Incorporating the fluorinated triazolopyridine unit into conjugated polymers could modulate their electronic properties, such as the HOMO/LUMO energy levels. This could lead to new materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) with enhanced stability and performance.
Nanoparticles for Drug Delivery: The hydrophobic nature of fluorinated segments can be exploited to create self-assembling polymeric or lipid-based nanoparticles. nih.govacs.orgku.eduresearchgate.netnih.gov These nanoparticles could encapsulate therapeutic agents, and the surface could be functionalized with the triazolopyridine moiety to target specific tissues or cells, combining delivery and therapeutic action in a single system. nih.govacs.orgnih.gov
Fluorinated Liquid Crystals: The planarity and polarity of the scaffold could be harnessed in the design of new liquid crystalline materials. The fluorine atom can influence molecular packing and phase behavior, potentially leading to materials with novel electro-optical properties for display technologies.
Strategies for Overcoming Evolving Biological Resistance Mechanisms
Drug resistance is a major challenge in the treatment of infectious diseases and cancer. The incorporation of fluorine is a proven strategy to circumvent common resistance mechanisms, such as metabolic degradation. tandfonline.comresearchgate.netacs.org
Strategies involving the 8-fluoro- nih.govkorea.ac.krnih.govtriazolo[1,5-a]pyridine scaffold could include:
Blocking Metabolic Oxidation: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic oxidation by cytochrome P450 enzymes. tandfonline.comresearchgate.netbiotechniques.com Placing a fluorine atom at the 8-position can block a potential site of metabolism, thereby increasing the drug's half-life and bioavailability, which helps maintain effective concentrations against resistant pathogens or cancer cells. biotechniques.comnih.gov
Altering Target Binding Affinity: Resistance can emerge from mutations in the target protein that weaken inhibitor binding. The strong electronegativity of fluorine can alter the electronic distribution of the triazolopyridine ring, potentially creating new, favorable interactions (e.g., orthogonal multipolar C-F---C=O interactions) within the binding site that can overcome the effects of resistance mutations.
Modulating Cellular Efflux: Some resistance mechanisms involve the active transport of drugs out of the cell by efflux pumps. Fluorination can increase a molecule's lipophilicity, which may alter its interaction with these pumps, potentially reducing its recognition as a substrate and thereby increasing its intracellular concentration. bioxone.incriver.comucsb.edu
Q & A
Q. What are the most reliable synthetic routes for 8-fluoro-[1,2,4]triazolo[1,5-a]pyridine, and how do reaction conditions impact yield?
The synthesis of 8-fluoro derivatives often involves cyclization reactions starting from fluorinated pyridine precursors. A common method is the copper-catalyzed tandem radical cyclization of 1,2-bis(1-arylethylidene)hydrazines with nitrile-containing substrates, achieving yields of ~58–70% under reflux in ethanol with piperidine as a catalyst . Key variables include:
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its non-fluorinated analogs?
Q. What are the primary reactivity patterns of this compound in cross-coupling reactions?
The fluorine atom at C-8 facilitates nucleophilic aromatic substitution (SNAr) under mild conditions:
- Buchwald-Hartwig amination : Pd(dba)₂/Xantphos catalyzes coupling with amines at 80°C in toluene .
- Suzuki-Miyaura : Requires electron-deficient aryl boronic acids (e.g., 4-CF₃-phenyl) for efficient coupling .
- Limitation : Steric hindrance at C-8 reduces reactivity with bulky substrates.
Advanced Research Questions
Q. How can computational modeling (DFT) optimize the design of 8-fluoro derivatives for fluorescence applications?
Density functional theory (DFT) reveals that:
- Electron-withdrawing groups (e.g., –CN) at C-6 and C-8 enhance intramolecular charge transfer (ICT), leading to Stokes shifts >100 nm .
- Substituent effects : Methoxy groups at C-5 increase quantum yields (Φ = 0.45–0.62) by reducing non-radiative decay .
- Recommended software : Gaussian 16 with B3LYP/6-31G(d) basis set for accurate frontier orbital analysis .
Q. What strategies resolve contradictions in biological activity data for 8-fluoro-triazolopyridines (e.g., antimicrobial vs. anticancer assays)?
Contradictions often arise from assay-specific conditions:
- pH dependency : Protonation at N-3 (pKa ~5.2) enhances membrane permeability in acidic tumor microenvironments, skewing anticancer activity .
- Metabolic stability : Fluorine improves resistance to CYP450 oxidation in liver microsomes, but esterase-mediated hydrolysis of prodrugs varies between cell lines .
- Validation : Use orthogonal assays (e.g., SPR binding + live-cell imaging) to confirm target engagement .
Q. How do solvent and ligand choice affect regioselectivity in Pd-catalyzed functionalization of 8-fluoro-triazolopyridines?
Q. What methodologies confirm the role of fluorine in modulating enzyme inhibition (e.g., kinase targets)?
- Isothermal titration calorimetry (ITC) : Quantifies ΔG changes upon fluorine substitution (e.g., –CF₃ vs. –F at C-8) .
- X-ray crystallography : Resolves halogen bonding between fluorine and kinase hinge regions (e.g., EGFR T790M) .
- SAR studies : Fluorine at C-8 increases IC₅₀ by 10-fold against Pim-1 kinase due to enhanced hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
